Quantitative Differentiation 1: MOR Binding Affinity (Ki) vs. Alkoxy Chain Length
Butonitazene's μ-opioid receptor (MOR) binding affinity, measured by Ki in rat brain membranes, is demonstrably lower than that of its shorter-chain analog, Isotonitazene. This differentiation arises from the butoxy chain length, which, according to SAR studies, leads to a stepwise decrease in MOR affinity as the alkoxy chain extends from methyl to butyl [1]. A direct head-to-head comparison shows Butonitazene has a Ki of 53.1 nM, whereas Isotonitazene has a Ki of 13.7 nM [2]. This represents a 3.9-fold reduction in MOR binding affinity for Butonitazene.
| Evidence Dimension | μ-opioid receptor (MOR) binding affinity (Ki) |
|---|---|
| Target Compound Data | 53.1 nM |
| Comparator Or Baseline | Isotonitazene: 13.7 nM |
| Quantified Difference | 3.9-fold lower affinity for Butonitazene |
| Conditions | Competition radioligand binding assay using rat brain membranes and [3H]DAMGO [2]. |
Why This Matters
This 3.9-fold difference in receptor engagement confirms that Butonitazene and Isotonitazene are not pharmacologically interchangeable, a key consideration for study design and interpreting experimental data.
- [1] Alkoxy Chain Length Governs the In Vitro and In Vivo Potency of 2-Benzylbenzimidazole Opioids Implicated in Human Overdose Deaths. ASPET 2023 Annual Meeting Abstract. Abstract ID 17915. ScienceDirect. View Source
- [2] Glatfelter GC, Vandeputte MM, Chen L, Walther D, Tsai MM, Shi L, Stove CP, Baumann MH. Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology (Berl). 2023 Dec;240(12):2573-2584. doi: 10.1007/s00213-023-06451-2. PMID: 37658878. View Source
